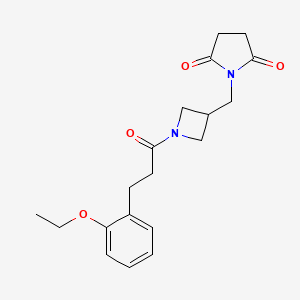

1-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-2-25-16-6-4-3-5-15(16)7-8-17(22)20-11-14(12-20)13-21-18(23)9-10-19(21)24/h3-6,14H,2,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVATTDKIPBRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)N2CC(C2)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 2-ethoxyphenylpropanoic acid with an appropriate azetidine derivative under specific conditions to form the azetidin-3-yl intermediate.

Coupling with Pyrrolidine-2,5-dione: The azetidin-3-yl intermediate is then coupled with pyrrolidine-2,5-dione using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrrolidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 4.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |

These results suggest that the compound could serve as a promising candidate for further development in cancer therapy.

Scientific Research Applications

- Medicinal Chemistry : Utilized in the design and synthesis of new anticancer drugs due to its unique structural features and mechanisms.

- Biochemical Assays : Acts as a probe to study enzyme activity and protein interactions, particularly in cancer research.

- Pharmacology : Investigated for potential therapeutic effects beyond cancer treatment, including anti-inflammatory and analgesic properties.

- Material Science : Explored for use in developing advanced materials due to its unique chemical properties.

Case Studies

Several studies have investigated the efficacy of this compound in various cancer models:

- A study published in Cancer Research highlighted its potential to inhibit tumor growth in xenograft models by targeting tubulin dynamics.

- Another investigation demonstrated its synergistic effects when combined with traditional chemotherapeutics, enhancing overall treatment efficacy.

Mechanism of Action

The mechanism of action of 1-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Anticonvulsant Activity: The target compound’s 3-(2-ethoxyphenyl)propanoyl group may enhance lipophilicity compared to 1-(2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione (logP = 1.08 vs. ~2.0 estimated for the target). This could improve blood-brain barrier penetration, though direct anticonvulsant data are lacking . 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione demonstrates GABA-transaminase inhibition, suggesting that electron-withdrawing groups (e.g., bromine) enhance enzyme interaction .

Physicochemical Properties

- Hydrophilicity : The 3-hydroxypropyl derivative (logSw = -1.82) is more water-soluble than the target compound, which likely has lower solubility due to its bulky aromatic substituents .

Biological Activity

1-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C17H20N2O4

- Molecular Weight : 320.35 g/mol

The structure features a pyrrolidine ring and an azetidine moiety, which are critical for its biological activity. The presence of the ethoxyphenyl group enhances lipophilicity, potentially increasing membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Key mechanisms include:

- Inhibition of Tumor Growth : Studies indicate that derivatives of similar compounds exhibit significant anticancer properties by modulating pathways associated with apoptosis and cell proliferation. The thiazolidine moiety in related compounds has been shown to interact with cellular receptors influencing these pathways.

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The electron-withdrawing groups in similar thiazolidine derivatives have been linked to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure can significantly influence biological potency. For instance:

- Substituents on the Phenyl Ring : Electron-donating groups at specific positions enhance anticancer activity, while electron-withdrawing groups improve antimicrobial effects. This relationship is crucial for designing more effective derivatives .

- Azetidine and Pyrrolidine Moieties : Variations in these rings can alter binding affinity to target proteins, affecting the overall biological activity.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Studies

- Anticancer Activity Study : A recent study evaluated the anticancer potential of similar azetidinone derivatives against MCF-7 cells using MTT assays. Results indicated that certain modifications led to IC50 values in the low micromolar range, suggesting significant cytotoxicity against breast cancer cells .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of thiazolidine derivatives derived from similar structures. The findings revealed that compounds with halogen substitutions exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR verifies proton environments (e.g., azetidine CH₂ groups at δ 3.1–3.5 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₉H₂₄N₂O₄ requires [M+H]⁺ = 345.1785).

- X-ray crystallography : Resolves stereochemistry for chiral centers. Cross-validate with computed descriptors (InChIKey in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.